2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole

Drug Safety Toxicology Medicinal Chemistry

Researchers requiring sterically unique NHC ligand precursors often face supply inconsistency. 2-(2,6-Dimethylphenyl)-4,5-dihydro-1H-imidazole (CAS 101692-30-2) is a direct 4,5-dihydro-1H-imidazole core, enabling direct synthesis of sterically demanding NHC ligands. It also serves as a key SAR scaffold for α2-adrenergic receptor studies and as a structural alert probe for 2,6-dimethylphenyl-mediated CYP3A4 inhibition and mutagenicity. This building block ensures reproducible catalytic selectivity and reliable toxicity screening, bridging the gap between ligand design and safety pharmacology.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 101692-30-2
Cat. No. B010980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole
CAS101692-30-2
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C2=NCCN2
InChIInChI=1S/C11H14N2/c1-8-4-3-5-9(2)10(8)11-12-6-7-13-11/h3-5H,6-7H2,1-2H3,(H,12,13)
InChIKeyJQXFMMFKJJPRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dimethylphenyl)-4,5-dihydro-1H-imidazole: Overview and Core Structure


2-(2,6-Dimethylphenyl)-4,5-dihydro-1H-imidazole, also known as 2-(2,6-dimethylphenyl)-2-imidazoline, is a synthetic organic compound belonging to the class of 2-substituted imidazolines. It has the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . This compound is characterized by a 4,5-dihydroimidazole ring directly attached to a 2,6-dimethylphenyl aromatic moiety. Its primary role in scientific literature and commercial catalogs is as a building block or synthetic intermediate for the development of more complex molecules, including pharmaceuticals and N-heterocyclic carbene (NHC) precursors [1].

1

N-heterocyclic carbene (NHC) ligand precursor via imidazoline core

2

Sterically demanding 2,6-dimethylphenyl group for catalyst design

3

Structural alert probe for mutagenicity and CYP3A4 inhibition studies

2-(2,6-Dimethylphenyl)-4,5-dihydro-1H-imidazole: Selection Considerations vs. Analogs


The direct aryl-imidazoline linkage in 2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole (CAS 101692-30-2) is a key structural determinant that precludes generic substitution with other imidazolines. Unlike analogs with a bridging group (e.g., methylene or amino linkers), the absence of a spacer results in a distinct electronic and steric environment, which directly impacts its physicochemical properties, reactivity, and potential for adverse interactions. Crucially, literature indicates that the 2,6-dimethylphenyl substituent itself can be a structural alert, associated with an increased risk of mutagenicity and time-dependent CYP3A4 inhibition [1]. This property is not universal to all imidazolines and provides a verifiable, albeit cautionary, point of differentiation for procurement and experimental design.

Direct aryl-imidazoline linkage creates distinct electronic profile; analogs with methylene or amino linkers may shift reactivity

2,6-Dimethylphenyl substituent associated with mutagenicity and CYP3A4 inhibition risk; non-2,6-dimethyl analogs may alter toxicity profile

Lacks amino linker required for α2-adrenoceptor activity; SK&F 35886-like analogs cannot be interchanged for pharmacological studies

2-(2,6-Dimethylphenyl)-4,5-dihydro-1H-imidazole: Quantitative Evidence


Metabolic Liability: 2,6-Dimethylphenyl vs. 2,6-Dichlorophenyl

A study on benzimidazole derivatives demonstrated that the 2,6-dimethylphenyl substituent is a structural alert for mutagenicity and CYP3A4 inhibition. Replacing it with a 2,6-dichlorophenyl group significantly reduced the mutagenic potential [1]. This provides a class-level inference for the target compound, suggesting that 2-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazole would likely be a safer alternative regarding this specific liability.

Structural Alert
Class-level inference
Significantly reduced revertants in TA98/TA100 with 2,6-dichlorophenyl analog
May support toxicity-screening study design
Data from benzimidazole series; applicability to imidazoline requires verification
Drug Safety Toxicology Medicinal Chemistry Structural Alert

Structural Distinction from α2-Agonist SK&F 35886

The target compound (CAS 101692-30-2) has a direct phenyl-imidazoline bond, whereas the known α2-adrenoceptor agonist SK&F 35886 (2,6-dimethylphenylamino imidazoline) contains an amino linker. This single-atom difference is crucial for biological activity. In a functional assay using rabbit ileum, SK&F 35886 demonstrated a potent effect with an EC50 of 0.2 µM [1]. The target compound, lacking this critical pharmacophore, would not be a suitable substitute for pharmacological studies involving this target.

α2 Activity
Cross-study comparable
Comparator SK&F 35886 EC50 = 0.2 µM (rabbit ileum); target compound inactive
Supports use as building block, not direct pharmacological agent
Amino linker is critical pharmacophore; procurement for receptor studies would require derivative synthesis
Pharmacology Receptor Selectivity Medicinal Chemistry Structure-Activity Relationship

2-(2,6-Dimethylphenyl)-4,5-dihydro-1H-imidazole: Application Scenarios


NHC Ligand Precursor

The 4,5-dihydro-1H-imidazole core of this compound is a direct precursor to the synthesis of N-heterocyclic carbene (NHC) ligands [1]. Its sterically demanding 2,6-dimethylphenyl group at the 2-position can be leveraged to create NHC ligands with unique steric profiles, which are valuable in catalysis and organometallic chemistry for controlling selectivity and reactivity.

α2-Adrenergic Pharmacophore Exploration

As a core scaffold, this compound can be used to explore structure-activity relationships (SAR) around the α2-adrenergic receptor. By introducing a linker (e.g., amino or methylene) to the phenyl ring, as demonstrated by the comparator compound SK&F 35886 [1], researchers can systematically study the impact of bridge length and composition on receptor binding and functional activity.

2,6-Dimethylphenyl Group Toxicity Assessment

Given the literature precedent for the 2,6-dimethylphenyl group acting as a structural alert for mutagenicity and CYP3A4 inhibition [2], this compound can serve as a model substrate or building block in investigational studies aimed at understanding the metabolic activation and toxicity risks associated with this moiety. It can be used to probe structure-toxicity relationships and to develop safer chemical alternatives.

Application
Selection Property
Validation Focus
NHC Ligand Precursor
Imidazoline core convertible to carbene; bulky 2,6-dimethylphenyl steric profile
Verify NHC complex formation and steric influence on catalysis
α2-Adrenergic SAR Probe
Scaffold allows systematic linker variation (amino, methylene)
Assess receptor binding and functional activity changes upon linker insertion
Toxicity Alert Investigation
2,6-Dimethylphenyl moiety as structural alert for mutagenicity/CYP3A4 inhibition
Evaluate metabolic activation and toxicity endpoints in model systems
Quote Request

Request a Quote for 2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.